molecular formula C10H13N3OS B11738144 {[1-(4-Methoxyphenyl)ethylidene]amino}thiourea

{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea

Cat. No.: B11738144
M. Wt: 223.30 g/mol
InChI Key: JPXKIPVPEBSPLT-UHFFFAOYSA-N
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Description

{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea is a chemical compound with the molecular formula C10H13N3OS. It is also known by its IUPAC name, (1Z)-1-(4-methoxyphenyl)ethanone thiosemicarbazone . This compound is a derivative of thiourea and is characterized by the presence of a methoxyphenyl group attached to an ethylideneamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(4-Methoxyphenyl)ethylidene]amino}thiourea typically involves the condensation reaction between 4-methoxyacetophenone and thiosemicarbazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds as follows:

  • Dissolve 4-methoxyacetophenone in ethanol.
  • Add thiosemicarbazide to the solution.
  • Add a few drops of hydrochloric acid as a catalyst.
  • Reflux the mixture for several hours.
  • Cool the reaction mixture and filter the precipitated product.
  • Wash the product with cold ethanol and dry it under vacuum.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

{[1-(4-Methoxyphenyl)ethylidene]amino}thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {[1-(4-Methoxyphenyl)ethylidene]amino}thiourea involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thiosemicarbazide: A precursor in the synthesis of {[1-(4-Methoxyphenyl)ethylidene]amino}thiourea.

    4-Methoxyacetophenone: Another precursor used in the synthesis.

    Thiourea: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the methoxyphenyl group, which imparts specific chemical and biological properties. This makes it distinct from other thiourea derivatives and useful in various research applications .

Properties

IUPAC Name

[1-(4-methoxyphenyl)ethylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-7(12-13-10(11)15)8-3-5-9(14-2)6-4-8/h3-6H,1-2H3,(H3,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXKIPVPEBSPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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